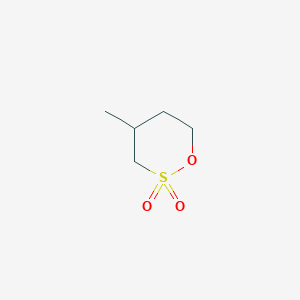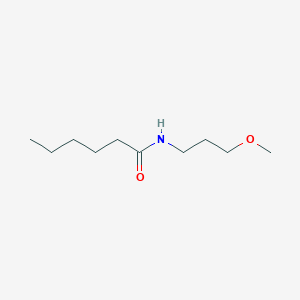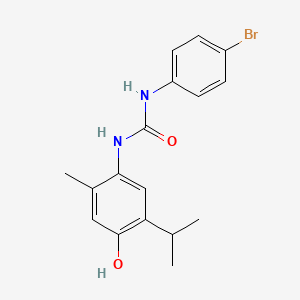
1-Nitro-4-phenylselanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-phenylselanylbenzene is an organic compound characterized by the presence of a nitro group (-NO2) and a phenylselanyl group (-SeC6H5) attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Nitro-4-phenylselanylbenzene typically involves the nitration of 4-phenylselanylbenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-nitration .
Analyse Des Réactions Chimiques
1-Nitro-4-phenylselanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The phenylselanyl group can be oxidized to form selenoxides or selenones under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-Nitro-4-phenylselanylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Research into the potential therapeutic applications of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.
Mécanisme D'action
The mechanism by which 1-Nitro-4-phenylselanylbenzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the phenylselanyl group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Nitro-4-phenylselanylbenzene can be compared with other nitrobenzene derivatives and selenium-containing compounds:
Nitrobenzene: Lacks the phenylselanyl group, making it less reactive in certain types of chemical reactions.
4-Nitroanisole: Contains a methoxy group (-OCH3) instead of the phenylselanyl group, leading to different reactivity and applications.
1-Nitro-4-phenylethynylbenzene:
The unique combination of the nitro and phenylselanyl groups in this compound gives it distinct chemical and biological properties that are not found in these similar compounds .
Propriétés
Numéro CAS |
6343-83-5 |
|---|---|
Formule moléculaire |
C12H9NO2Se |
Poids moléculaire |
278.18 g/mol |
Nom IUPAC |
1-nitro-4-phenylselanylbenzene |
InChI |
InChI=1S/C12H9NO2Se/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H |
Clé InChI |
GODLLLVHKOXLEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



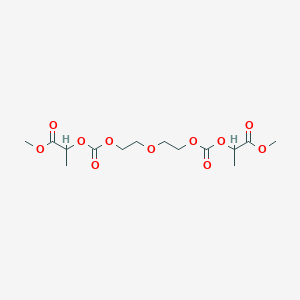
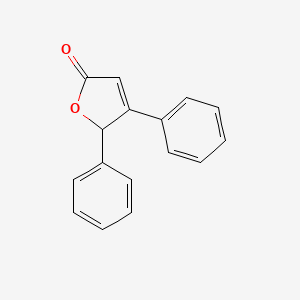
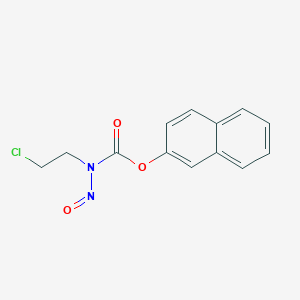
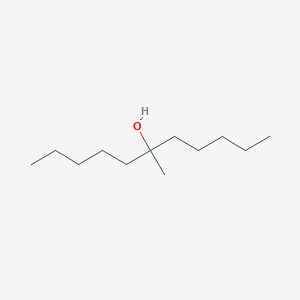
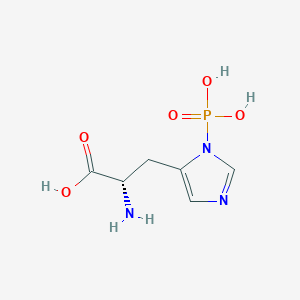

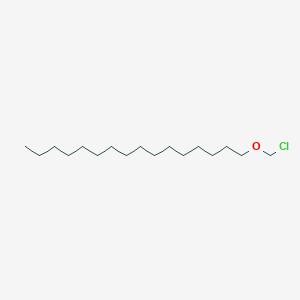
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)

